2-Ethyl-3-phenylquinazolin-4-one
Overview
Description
2-Ethyl-3-phenylquinazolin-4-one is a heterocyclic compound with the molecular formula C16H14N2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Ethyl-3-phenylquinazolin-4-one involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is typically carried out under solvent- and transition metal-free conditions, using t-BuONa as a base and oxygen as a green oxidant. The reaction is performed at 120°C for 24 hours, yielding the desired product in high yield .
Another method involves the refluxing of a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulphide in boiling anhydrous pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-phenylquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinazolinone ring.
Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other green oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with different functional groups, while substitution reactions can yield a variety of substituted quinazolinones.
Scientific Research Applications
2-Ethyl-3-phenylquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase and thymidylate synthase, which are involved in DNA repair and synthesis . This inhibition can lead to cell death, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4-one
- 3-Phenylquinazolin-4-one
- 2-Methylquinazolin-4-one
Comparison
2-Ethyl-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, it may exhibit different pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-ethyl-3-phenylquinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-15-17-14-11-7-6-10-13(14)16(19)18(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSIWMJFKVWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352138 | |
Record name | 2-ethyl-3-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5260-41-3 | |
Record name | 2-ethyl-3-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.